A Senior Scientist's Technical Guide to 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid (CAS 1822499-28-4): Synthesis, Application, and Characterization
A Senior Scientist's Technical Guide to 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid (CAS 1822499-28-4): Synthesis, Application, and Characterization
Abstract: This guide provides an in-depth technical overview of 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid, a specialized proline analog for peptide synthesis. We will explore its core chemical attributes, its strategic application in Solid-Phase Peptide Synthesis (SPPS), and the analytical methodologies required for verification. This document is intended for researchers, chemists, and drug development professionals seeking to leverage modified amino acids to create peptides with enhanced structural and functional properties.
Core Chemical Attributes and Strategic Value
1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid belongs to a class of conformationally constrained amino acids that are invaluable in peptide science.[1][2] The pyrrolidine ring, characteristic of proline, introduces a rigid kink into the peptide backbone, which can pre-organize a peptide into a specific bioactive conformation.[3] The presence of the hydroxyl group at the 3-position provides a versatile handle for post-synthesis modifications, such as glycosylation or the attachment of labels, and can also influence the peptide's stability and binding interactions through hydrogen bonding.[3][4]
The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, making this building block perfectly suited for the widely used Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[5]
Caption: Chemical Structure of the Topic Compound.
Physicochemical and Handling Data
The following table summarizes key quantitative data for this compound, essential for experimental design and laboratory handling.
| Property | Value | Source(s) |
| CAS Number | 1822499-28-4 | [6] |
| Molecular Formula | C₂₀H₁₉NO₅ | [6][7] |
| Molecular Weight | 353.37 g/mol | [6][7] |
| Typical Purity | ≥98% (HPLC) | [7] |
| Appearance | White to off-white solid | [4] |
| Storage Conditions | 2-8°C, inert atmosphere, dark place | [8] |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid is as a building block in SPPS.[4] Its incorporation allows for the creation of peptides with unique structural features not accessible with the 20 proteinogenic amino acids. The general workflow for incorporating this or any Fmoc-amino acid follows a well-established cyclical process.[5][9]
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Detailed Experimental Protocol for Incorporation
This protocol outlines the manual coupling of 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Rink Amide, 2-chlorotrityl) with a free amine terminus.[10]
-
1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid.
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF).[10]
-
Coupling Reagents:
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).[5]
Methodology (0.1 mmol scale):
-
Resin Preparation:
-
Fmoc Deprotection (If required):
-
Drain the DMF from the swollen resin.
-
Add 5-8 mL of 20% piperidine/DMF solution to the resin. Agitate for 3 minutes. Drain.[9]
-
Add a fresh 5-8 mL of 20% piperidine/DMF solution. Agitate for 10-15 minutes to ensure complete deprotection.[9]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 8 mL) to remove all traces of piperidine.[9]
-
Senior Scientist Insight: The two-step deprotection minimizes side reactions. A positive Kaiser test (deep blue beads) can confirm the presence of the newly freed primary amine before proceeding.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid (3 equivalents, ~106 mg) and HATU (2.9 equivalents, ~110 mg) in ~5 mL of DMF.[9]
-
Add DIEA (6 equivalents, ~105 µL) to the activation mixture. A slight color change may be observed. Allow the mixture to pre-activate for 2-5 minutes.[9]
-
Senior Scientist Insight: Proline analogs can be sterically hindered, making coupling more difficult. Using a potent activator like HATU is preferred over older reagents like TBTU or DCC to ensure a high coupling efficiency and minimize the need for double coupling.[11]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.[5]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the peptide-resin thoroughly with DMF (5 x 8 mL) to remove excess reagents.
-
Senior Scientist Insight: At this stage, a negative Kaiser test (yellow/clear beads) indicates a successful coupling reaction with no remaining free amines. If the test is positive, a second coupling (recoupling) may be necessary.[9]
-
-
Chain Elongation or Final Cleavage:
-
To add the next amino acid, return to Step 2 (Fmoc Deprotection).
-
If the peptide sequence is complete, wash the resin with DCM (3 x 8 mL), and dry the peptide-resin under vacuum.[9]
-
-
Cleavage and Global Deprotection:
-
Place the dried peptide-resin in a suitable flask.
-
Add the cleavage cocktail (e.g., 5-10 mL of TFA/H₂O/TIS) to the resin and agitate for 2-3 hours at room temperature.[5][9]
-
Senior Scientist Insight: The TIS acts as a scavenger to prevent side reactions with sensitive residues. The water aids in the cleavage process.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and allow the white peptide pellet to air dry.
-
Analytical Characterization
Post-synthesis, the identity and purity of the peptide must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the gold-standard techniques for this validation.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the crude peptide. A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically employed. The purity is calculated by integrating the area of the main product peak relative to the total peak area.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of all amino acids, including the modified proline analog. Techniques like MALDI-TOF or ESI-MS are common.[12]
Example Analytical Data for a Hypothetical Peptide
For a hypothetical peptide Ac-Gly-(3-OH-Pyr)-Ala-NH₂, the expected analytical results would be:
| Analysis Method | Parameter | Expected Value | Observed Value |
| HPLC | Purity | >95% (post-purification) | 97.2% |
| ESI-MS | Molecular Formula | C₁₃H₂₂N₄O₅ | - |
| ESI-MS | Monoisotopic Mass (M) | 314.1594 Da | - |
| ESI-MS | Mass-to-Charge [M+H]⁺ | 315.1667 Da | 315.1665 Da |
Conclusion
1-Fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid is a powerful and versatile building block for peptide chemists. Its rigid pyrrolidine core allows for precise conformational control, while the hydroxyl group provides opportunities for further functionalization, making it a key component in the design of sophisticated peptides for drug discovery, biomaterials, and fundamental biological research.[4][13] The successful application of this reagent relies on a solid understanding of Fmoc-SPPS principles, particularly the use of potent activation strategies to overcome potential steric hindrance and ensure high-yield synthesis of the desired target peptide.
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- 1932810-08-6|(2R,3S)-1-n-fmoc-3-hydroxy-pyrrolidine-2-carboxylic acid. BLDpharm [Online].
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- Fmoc-(2S,4S)-(-)-4-hydroxypyrrolidine-2-carboxylic acid - 250 mg. Anaspec [Online].
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- US EPA - ILV for 2,4-D & Degradates in Soil/Sediment. US EPA [Online].
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